Cas no 1013335-78-8 (5-Bromopyrimidine-2-carbonyl chloride)
5-Bromopyrimidine-2-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-pyrimidine-2-carbonyl chloride
- 5-bromopyrimidine-2-carbonyl chloride
- QFJXIZSCUJULGX-UHFFFAOYSA-N
- 2-Pyrimidinecarbonylchloride,5-bromo-
- 5-Bromopyrimidine-2-carbonyl chloride
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- MDL: MFCD26099147
- Inchi: 1S/C5H2BrClN2O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H
- InChI Key: QFJXIZSCUJULGX-UHFFFAOYSA-N
- SMILES: BrC1C=NC(C(=O)Cl)=NC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- Topological Polar Surface Area: 42.8
5-Bromopyrimidine-2-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB540578-1 g |
5-Bromopyrimidine-2-carbonyl chloride; . |
1013335-78-8 | 1g |
€549.70 | 2023-04-14 | ||
| Matrix Scientific | 113679-1g |
5-Bromopyrimidine-2-carbonyl chloride, 97% |
1013335-78-8 | 97% | 1g |
$623.00 | 2023-09-06 | |
| abcr | AB540578-250mg |
5-Bromopyrimidine-2-carbonyl chloride; . |
1013335-78-8 | 250mg |
€282.70 | 2025-02-14 | ||
| abcr | AB540578-500mg |
5-Bromopyrimidine-2-carbonyl chloride; . |
1013335-78-8 | 500mg |
€410.10 | 2025-02-14 | ||
| abcr | AB540578-1g |
5-Bromopyrimidine-2-carbonyl chloride; . |
1013335-78-8 | 1g |
€537.60 | 2025-02-14 | ||
| abcr | AB540578-2.52,5g |
5-Bromopyrimidine-2-carbonyl chloride; . |
1013335-78-8 | 2.52,5g |
€1011.20 | 2024-04-21 | ||
| abcr | AB540578-2.5g |
5-Bromopyrimidine-2-carbonyl chloride; . |
1013335-78-8 | 2.5g |
€1011.20 | 2025-02-14 |
5-Bromopyrimidine-2-carbonyl chloride Suppliers
5-Bromopyrimidine-2-carbonyl chloride Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Jason Wan Lab Chip, 2020,20, 4528-4538
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
Additional information on 5-Bromopyrimidine-2-carbonyl chloride
5-Bromopyrimidine-2-carbonyl Chloride: A Comprehensive Overview
5-Bromopyrimidine-2-carbonyl chloride, also known by its CAS number 1013335-78-8, is a significant compound in the field of organic chemistry. This compound belongs to the class of pyrimidine derivatives, which have garnered substantial attention due to their versatile applications in drug discovery, materials science, and synthetic chemistry. The structure of 5-bromopyrimidine-2-carbonyl chloride comprises a pyrimidine ring substituted with a bromine atom at the 5-position and a carbonyl chloride group at the 2-position. This unique combination of functional groups renders the compound highly reactive and amenable to various chemical transformations.
The synthesis of 5-bromopyrimidine-2-carbonyl chloride typically involves multi-step processes, often starting from pyrimidine derivatives. One common approach is the bromination of pyrimidine followed by the introduction of the carbonyl chloride group through appropriate substitution or coupling reactions. The exact synthesis pathway may vary depending on the desired purity and scale of production. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for synthesizing this compound.
5-Bromopyrimidine-2-carbonyl chloride exhibits interesting physical and chemical properties that make it valuable in various research contexts. For instance, its reactivity towards nucleophiles makes it an excellent electrophile in organic synthesis. Researchers have utilized this property to design novel heterocyclic compounds with potential bioactivity. Recent studies have highlighted its role as an intermediate in the synthesis of anticancer agents, where its bromine substituent plays a crucial role in modulating biological activity.
In terms of applications, 5-bromopyrimidine-2-carbonyl chloride has found utility in both academic and industrial settings. In academia, it serves as a valuable building block for constructing complex molecular architectures. Its ability to undergo diverse reactions, such as nucleophilic substitution, addition, and cyclization, has made it a favorite among organic chemists. In industry, this compound is employed in the development of advanced materials, including polymers and coatings with tailored properties.
The latest research on 5-bromopyrimidine-2-carbonyl chloride has focused on its potential in drug discovery. Scientists have explored its ability to inhibit specific enzymes or receptors involved in disease pathways. For example, studies have demonstrated that derivatives of this compound exhibit promising antiproliferative activity against cancer cell lines. These findings underscore its potential as a lead molecule for developing novel therapeutic agents.
Beyond its direct applications, 5-bromopyrimidine-2-carbonyl chloride has also contributed to our understanding of pyrimidine chemistry. Its reactivity patterns and structural features provide insights into the design of more efficient synthetic routes for related compounds. Researchers continue to investigate its properties to unlock new possibilities in areas such as catalysis and supramolecular chemistry.
In conclusion, 5-bromopyrimidine-2-carbonyl chloride, with its unique structure and versatile reactivity, remains a vital compound in contemporary organic chemistry. Its applications span across drug discovery, materials science, and synthetic methodology, making it an indispensable tool for researchers worldwide. As ongoing studies reveal new facets of its potential, this compound is poised to play an even greater role in advancing chemical science.
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